Columbianadin

Vue d'ensemble

Description

La columbianadin est un composé coumarinique naturel isolé des racines d'Angelica pubescens et d'Angelica decursiva. Elle est connue pour ses diverses activités biologiques, notamment ses propriétés anti-inflammatoires, anticancéreuses et inhibitrices de l'agrégation plaquettaire . Ce composé est traditionnellement utilisé en médecine chinoise pour traiter les maladies rhumatismales et autres affections inflammatoires .

Applications De Recherche Scientifique

Chemistry: Used as a precursor for synthesizing other bioactive coumarins.

Biology: Investigated for its anti-inflammatory and anticancer properties.

Medicine: Potential therapeutic agent for treating inflammatory diseases, cancer, and liver injuries

Industry: Utilized in the development of pharmaceuticals and nutraceuticals.

Mécanisme D'action

Columbianadin (CBN) is a bioactive coumarin-type compound with various biological activities . This article will discuss the mechanism of action of this compound, covering its targets, mode of action, biochemical pathways, pharmacokinetics, results of action, and the influence of environmental factors on its action.

Target of Action

This compound primarily targets voltage-gated sodium (Na+) and calcium (Ca2+) channels, as well as Transient Receptor Potential (TRP) channels . It also interacts with the Nucleotide-binding Oligomerization Domain-containing protein 1 (NOD1) and Nuclear Factor kappa-light-chain-enhancer of activated B cells (NF-κB) signaling pathways .

Mode of Action

This compound interacts with its targets in a way that modulates their activity. It has been reported to inhibit voltage-gated Ca2+ current and modulate TRP-channel activity . This compound also suppresses the Lipopolysaccharide (LPS)-mediated inflammatory response by inhibiting NOD1/NF-κB activation .

Biochemical Pathways

This compound affects several biochemical pathways. It inhibits LPS-induced ERK and JNK phosphorylation, increases IκBα levels, and inhibits NF-κB p65 phosphorylation and its nuclear translocation . These actions result in the suppression of the inflammatory response. This compound also decreases LPS-induced expressions of TNF-α, IL-1β, and iNOS, and NO production in cells .

Pharmacokinetics

A sensitive LC-MS/MS method has been validated to determine the concentration of this compound in rat plasma after intravenous administration . The method was successfully applied to evaluate the oral bioavailability of this compound . The pharmacokinetic properties of this compound are crucial for understanding its bioavailability and therapeutic potential.

Result of Action

The molecular and cellular effects of this compound’s action include the suppression of inflammation and apoptosis. This compound decreases LPS-induced expressions of TNF-α, IL-1β, and iNOS and NO production in cells . It also reduces cellular apoptosis by inhibiting the NOD1 pathway . Furthermore, this compound effectively suppresses the growth of colon cancer cells .

Analyse Biochimique

Biochemical Properties

Columbianadin interacts with various biomolecules, playing a significant role in biochemical reactions. It has been found to inhibit the phosphorylation of phospholipase C (PLC)γ2, protein kinase C (PKC), Akt (protein kinase B), and mitogen-activated protein kinases (MAPKs; extracellular signal-regulated kinase [ERK] 1/2 and c-Jun N-terminal kinase [JNK] 1/2, but not p38 MAPK) in collagen-activated platelets .

Cellular Effects

This compound has been shown to have anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 cell activation . It decreases LPS-induced expressions of TNF-α, IL-1β, and iNOS and NO production in RAW 264.7 cells and mouse liver .

Molecular Mechanism

This compound exerts its effects at the molecular level through various mechanisms. It inhibits LPS-induced ERK and JNK phosphorylation, increases IκBα levels, and inhibits NF-κB p65 phosphorylation and its nuclear translocation . It also suppresses the LPS-mediated inflammatory response mainly through the inactivation of the NOD1 and NF-κB p65 signaling pathways .

Temporal Effects in Laboratory Settings

It has been reported that this compound has significant anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 cell activation .

Dosage Effects in Animal Models

In animal models, this compound and another major coumarin of RAP osthole (OST), have been found to inhibit both mechanical and cold hypersensitivity induced by oxaliplatin . The inhibitory effects of this compound and OST on the oxaliplatin-induced mechanical allodynia were prevented by gabapentin .

Metabolic Pathways

It has been reported that this compound has significant effects on the NF-κB and MAPK signaling pathways .

Transport and Distribution

A study has reported the simultaneous determination of this compound and its metabolite Columbianetin in rat plasma, suggesting that this compound can be distributed in the body .

Méthodes De Préparation

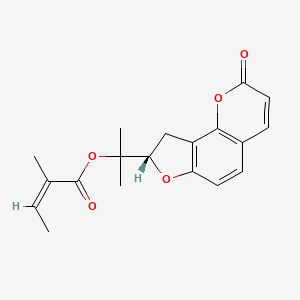

Voies de synthèse et conditions réactionnelles : La columbianadin peut être synthétisée par condensation formelle du groupe carboxy de l'acide angélique avec le groupe hydroxyle de 2-[(8S)-2-oxo-8,9-dihydro-2H-furo2,3-hbenzopyran-8-yl]propan-2-ol . La réaction implique généralement l'utilisation de solvants organiques et de catalyseurs pour faciliter le processus d'estérification.

Méthodes de production industrielle : Dans les milieux industriels, la this compound est souvent extraite des racines d'Angelica pubescens en utilisant des résines macroporeuses combinées à la chromatographie liquide haute performance préparative (PHPLC) . Cette méthode permet une séparation et une enrichissement efficaces de la this compound ainsi que d'autres coumarines présentes dans la plante.

Analyse Des Réactions Chimiques

Types de réactions : La columbianadin subit diverses réactions chimiques, notamment :

Oxydation : Elle peut être oxydée pour former la columbianétine, un métabolite aux activités biologiques similaires.

Réduction : Les réactions de réduction peuvent modifier ses groupes fonctionnels, modifiant potentiellement son activité biologique.

Substitution : La this compound peut participer à des réactions de substitution, où les groupes fonctionnels sont remplacés par d'autres atomes ou groupes.

Réactifs et conditions courants :

Oxydation : Les agents oxydants courants comprennent le peroxyde d'hydrogène et le permanganate de potassium.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Divers nucléophiles et électrophiles peuvent être utilisés dans des conditions appropriées.

Principaux produits :

Columbianétine : Formée par oxydation.

Coumarines modifiées : Résultant de réactions de substitution.

4. Applications de la recherche scientifique

Chimie : Utilisée comme précurseur pour la synthèse d'autres coumarines bioactives.

Biologie : Étudiée pour ses propriétés anti-inflammatoires et anticancéreuses.

Médecine : Agent thérapeutique potentiel pour le traitement des maladies inflammatoires, du cancer et des lésions hépatiques

Industrie : Utilisée dans le développement de produits pharmaceutiques et nutraceutiques.

5. Mécanisme d'action

La this compound exerce ses effets par le biais de multiples cibles et voies moléculaires :

Action anti-inflammatoire : Elle inhibe l'activation du facteur nucléaire kappa B (NF-κB) et des kinases activées en aval des mitogènes (MAPKs), réduisant ainsi la production de cytokines pro-inflammatoires.

Activité anticancéreuse : Induit l'apoptose dans les cellules cancéreuses en modulant la caspase-9, la caspase-3, Bax, Bcl-2, Bim et Bid.

Inhibition de l'agrégation plaquettaire : Interfère avec les voies de signalisation du calcium, empêchant l'agrégation plaquettaire.

Comparaison Avec Des Composés Similaires

La columbianadin est unique parmi les coumarines en raison de ses activités biologiques spécifiques et de sa structure moléculaire. Les composés similaires comprennent :

Columbianétine : Un métabolite de la this compound aux propriétés anti-inflammatoires et analgésiques.

Umbelliférone : Une autre coumarine aux effets antioxydants et anti-inflammatoires.

Angélol : Présent dans Angelica pubescens, connu pour son activité anti-inflammatoire.

La this compound se distingue par ses puissantes activités anti-inflammatoires et anticancéreuses, ce qui en fait un composé précieux pour la recherche et le développement futurs.

Propriétés

IUPAC Name |

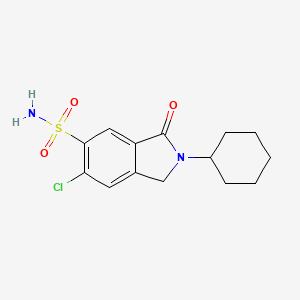

2-[(8S)-2-oxo-8,9-dihydrofuro[2,3-h]chromen-8-yl]propan-2-yl (Z)-2-methylbut-2-enoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20O5/c1-5-11(2)18(21)24-19(3,4)15-10-13-14(22-15)8-6-12-7-9-16(20)23-17(12)13/h5-9,15H,10H2,1-4H3/b11-5-/t15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JRIBPWOXWIRQOQ-GHAIFCDISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC=C(C)C(=O)OC(C)(C)C1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C=C(/C)\C(=O)OC(C)(C)[C@@H]1CC2=C(O1)C=CC3=C2OC(=O)C=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID401317565 | |

| Record name | Columbianadin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

328.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5058-13-9 | |

| Record name | Columbianadin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=5058-13-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Columbianadin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005058139 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Columbianadin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID401317565 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

ANone: [] Columbianadin suppresses the inflammatory response triggered by lipopolysaccharide (LPS) primarily by inhibiting the NOD1 and NF-κB p65 signaling pathways. This inhibition leads to a reduction in the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6. [] Further research suggests that CBN's anti-inflammatory action might involve the JAK2/STAT3 and JAK2/p38/NF-κB signaling pathways.

ANone: [] Yes, studies indicate that CBN exhibits antioxidant properties. It has been observed to reduce hydroxyl radical (•OH) generation and elevate the expression of heme oxygenase-1 (HO-1), a cytoprotective enzyme, in LPS-stimulated RAW 264.7 cells. [] In a study investigating doxorubicin-induced cardiotoxicity, CBN mitigated cardiac injury, oxidative stress, and apoptosis partly by upregulating silent information regulator 1 (Sirt1) and decreasing the acetylation of forkhead box O1 (FOXO1).

ANone: [] Research shows that CBN can induce both apoptosis and necroptosis in HCT116 colon cancer cells. At lower concentrations, it triggers apoptosis, while higher concentrations lead to necroptosis. This dual effect on cell death pathways highlights its potential as an anti-cancer agent.

ANone: The molecular formula of this compound is C20H20O7, and its molecular weight is 372.37 g/mol.

ANone: [] Yes, spectroscopic data including ultraviolet (UV), infrared (IR), nuclear magnetic resonance (NMR), and surface-enhanced Raman spectroscopy (SERS) has been used to characterize CBN. These techniques provide information about its functional groups, structure, and vibrational modes.

ANone: The provided research papers primarily focus on this compound's biological activities and pharmacokinetic properties. Information on its material compatibility and stability under various conditions is limited.

ANone: The available research does not indicate any catalytic properties or applications of this compound. Its primary focus in the scientific literature is on its biological activities.

ANone: [] Yes, molecular docking studies have been employed to investigate the interaction of CBN and osthole with target proteins, such as PTGS1 and PTGS2. This approach helps to understand the binding affinities and potential mechanisms of action at a molecular level.

ANone: [] While the provided research focuses on CBN's pharmacokinetic profile in rats after oral administration, specific details regarding its stability under various storage conditions are limited. Research highlights the need for appropriate formulation strategies to enhance its bioavailability, potentially through encapsulation techniques.

ANone: The provided research papers focus on the scientific and pharmacological aspects of this compound. Information regarding specific SHE (Safety, Health, and Environment) regulations is outside the scope of these studies.

ANone: [] The bioavailability of CBN was found to be relatively low. In one study using rats, the oral bioavailability at a dose of 10 mg/kg was determined to be 2.57%. This suggests that CBN might undergo significant first-pass metabolism.

ANone: [] While specific metabolic pathways haven't been fully elucidated, CBN is known to be metabolized in the liver and potentially other tissues. Its metabolite, columbianetin, is found in various tissues, especially in the digestive system. Excretion routes haven't been thoroughly investigated.

ANone: [] Yes, following intravenous administration in rats, CBN exhibited rapid distribution, with the heart showing the highest uptake, suggesting it could be a primary target organ. Furthermore, its metabolite, columbianetin, showed a higher concentration in the digestive system compared to other analyzed tissues.

ANone: [, ] RAW 264.7 macrophages, THP-1 human monocytic cells, and HCT116 colon cancer cells are among the cell lines used to investigate CBN's anti-inflammatory, anti-cancer, and cytoprotective properties.

ANone: [, ] A rat model of doxorubicin-induced cardiotoxicity was used to evaluate the cardioprotective effects of CBN. A mouse model of LPS-induced acute liver inflammation was also employed to assess its anti-inflammatory effects.

ANone: The development of resistance to this compound and its potential for cross-resistance with other compounds has not been extensively studied in the provided research papers.

ANone: While the research highlights this compound's therapeutic potential, detailed toxicity studies evaluating its long-term effects are limited. Further research is needed to establish its safety profile comprehensively.

ANone: Current research primarily focuses on understanding this compound's biological activities and its in vivo distribution. Specific strategies for targeted drug delivery are not extensively explored in the provided papers.

ANone: Research regarding the use of biomarkers to predict CBN's efficacy or monitor treatment response is limited. Further studies are required to explore the potential of biomarkers in CBN research.

ANone: [, , , ] High-performance liquid chromatography (HPLC) coupled with UV detection or tandem mass spectrometry (LC-MS/MS) are the most widely used methods for quantifying CBN in biological samples like plasma and tissues. These methods offer high sensitivity and selectivity.

ANone: [] Yes, quantitative 1H-qNMR has also been explored as a method for the simultaneous determination of CBN, osthole, and isoimperatorin in Angelicae Pubescentis Radix. This technique offers advantages in terms of speed and simplicity.

ANone: The environmental impact and degradation pathways of this compound have not been extensively studied in the provided research papers.

ANone: Specific studies on the dissolution rate and solubility of this compound in various media are limited. Further research is needed to understand how these factors might influence its bioavailability and efficacy.

ANone: [] Yes, analytical methods, particularly HPLC and LC-MS/MS, employed for quantifying CBN in biological samples are rigorously validated for linearity, sensitivity, accuracy, precision, and recovery.

ANone: While the research highlights the importance of standardized extraction methods for consistent CBN content in plant material, specific details regarding quality control and assurance during large-scale production are not extensively discussed.

ANone: The potential for CBN to elicit an immune response or its effects on the immune system hasn't been thoroughly investigated in the provided studies.

ANone: The interaction of this compound with drug transporters and its impact on absorption, distribution, and elimination requires further research.

ANone: The potential for CBN to induce or inhibit drug-metabolizing enzymes and its implications for drug interactions hasn't been extensively studied.

ANone: Data regarding the biocompatibility and biodegradability of this compound are limited. Further research is needed to assess its long-term effects on biological systems and the environment.

ANone: While the research focuses on this compound, comparisons with alternative compounds or strategies for specific therapeutic applications are limited.

ANone: The research primarily focuses on the pharmacological aspects of this compound, and information regarding its recycling and waste management is not discussed.

ANone: The provided research papers do not specifically address the research infrastructure and resources related to this compound.

ANone: [] this compound was first isolated and structurally characterized from the plant Lomatium columbianum. Since then, research has focused on its isolation from various other plant sources, including Angelica pubescens, and exploring its diverse biological activities.

ANone: [] The study of CBN exemplifies cross-disciplinary research, integrating knowledge from natural product chemistry, pharmacology, molecular biology, and computational modeling to elucidate its therapeutic potential and underlying mechanisms.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![methyl 2-(2-chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetate sulfate](/img/structure/B1669226.png)